molecular formula C11H11ClO5S B1463517 Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate CAS No. 1212782-37-0

Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate

Cat. No.: B1463517
CAS No.: 1212782-37-0
M. Wt: 290.72 g/mol
InChI Key: RWMZOUXMDFTECQ-GQCTYLIASA-N
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Description

Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate is a chemical compound characterized by its unique structure and diverse applications. This compound falls under the category of substituted phenylpropanoates and is noted for its reactivity and use in various chemical processes and industries.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • One common synthetic route involves the esterification of 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid with methanol. This process typically utilizes acid catalysts such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion to the ester form.

    • Another method involves the reaction of 3-(4-methoxyphenyl)prop-2-enoic acid with chlorosulfonyl isocyanate, followed by esterification.

  • Industrial Production Methods

    • Industrially, this compound can be produced via multi-step processes involving the initial preparation of intermediates, followed by esterification. The exact conditions are often optimized for yield and purity, involving controlled temperatures, pressures, and the use of catalysts to streamline the process.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : This compound can undergo oxidation reactions, typically using agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding oxidized products.

    • Reduction: : Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced analogs of the compound.

    • Substitution: : The presence of the chlorosulfonyl group makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

  • Common Reagents and Conditions

    • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

    • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

    • Substituting Agents: : Amines, thiols, under basic or neutral conditions.

  • Major Products Formed

    • Oxidation: : Formation of sulfonated derivatives and aldehydes.

    • Reduction: : Corresponding alcohols or amines, depending on the reagents.

    • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₁ClO₅S
  • Molecular Weight : 290.71 g/mol
  • SMILES Notation : COC(=O)\C=C\c1ccc(OC)c(c1)S(Cl)(=O)=O

The presence of the chlorosulfonyl group enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Organic Synthesis

This compound is primarily used as an intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Nucleophilic Substitution Reactions : The chlorosulfonyl group can be replaced by nucleophiles, leading to the formation of new compounds.
  • Michael Addition Reactions : It can act as an α,β-unsaturated carbonyl compound, enabling Michael addition with nucleophiles to form more complex structures.

These reactions are crucial for developing new pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its structural features that may contribute to biological activity:

  • Anticancer Activity : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives of methyl cinnamate have shown cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : The sulfonamide moiety is known for its antimicrobial properties, suggesting that this compound could exhibit similar effects against bacterial and fungal pathogens.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of compounds derived from methyl cinnamate against human breast cancer cells. The results indicated that modifications to the cinnamate structure could enhance anticancer activity, paving the way for further exploration of derivatives like this compound .

Case Study 2: Antimicrobial Effects

Research on sulfonamide derivatives has demonstrated their effectiveness against a range of bacterial strains. This compound's potential as an antimicrobial agent warrants further investigation, especially considering the rising resistance to conventional antibiotics.

Summary of Applications

Application AreaDescription
Organic SynthesisIntermediate for nucleophilic substitutions and Michael additions
Medicinal ChemistryPotential anticancer and antimicrobial properties
Research & DevelopmentBasis for developing new pharmaceuticals and agrochemicals

Mechanism of Action

  • Molecular Targets and Pathways

    • The compound's reactivity is primarily driven by the presence of the chlorosulfonyl group, which can undergo various transformations leading to a range of products. The double bond in the prop-2-enoate moiety also contributes to its reactivity, allowing it to participate in addition and polymerization reactions.

Comparison with Similar Compounds

  • Similar Compounds

    • Methyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate: : Lacks the methoxy group, leading to different reactivity and applications.

    • Methyl 3-[3-(chlorosulfonyl)phenyl]prop-2-enoate: : Lacks the methoxy group, influencing its physicochemical properties.

  • Uniqueness

    • The presence of the methoxy group in Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate imparts additional electronic effects, which can influence its reactivity and the types of reactions it undergoes. This makes it distinct from other similar compounds and broadens its application scope in synthesis and industrial uses.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable intermediate and functional material in various fields of research and manufacturing.

Biological Activity

Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate, with the CAS number 1212782-37-0, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory properties and its role in modulating various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁ClO₅S, with a molecular weight of 290.72 g/mol. The compound features a methoxy group and a chlorosulfonyl moiety, which are critical for its biological activity.

Biological Activity Overview

1. Anti-inflammatory Effects:
Research indicates that this compound exhibits significant anti-inflammatory properties. A patent describes its use in treating inflammatory conditions such as rheumatoid arthritis and septic shock, suggesting that it may modulate inflammatory pathways effectively .

2. Mechanistic Insights:
The mechanism of action appears to involve the modulation of cytokine production and inhibition of inflammatory mediators. Studies have shown that compounds similar to this one can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines
CytotoxicityLow cytotoxic effects on normal cells
Modulation of T3SSPotential inhibition of Type III secretion system (T3SS)

Case Studies

Case Study 1: Inhibition of Pro-inflammatory Cytokines
In a controlled study, the compound was tested for its ability to inhibit IL-6 and TNF-alpha production in vitro. Results indicated a dose-dependent inhibition, with significant reductions observed at concentrations above 10 µM. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Case Study 2: Type III Secretion System (T3SS) Modulation
A study focused on the role of this compound in modulating T3SS activity in enteropathogenic bacteria. The compound demonstrated an IC50 value of approximately 50 µM, indicating effective inhibition of T3SS-mediated virulence factors without directly affecting bacterial viability .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For instance, modifications to the chlorosulfonyl group have been shown to improve anti-inflammatory efficacy and reduce side effects associated with traditional anti-inflammatory drugs .

Properties

IUPAC Name

methyl (E)-3-(3-chlorosulfonyl-4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5S/c1-16-9-5-3-8(4-6-11(13)17-2)7-10(9)18(12,14)15/h3-7H,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMZOUXMDFTECQ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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